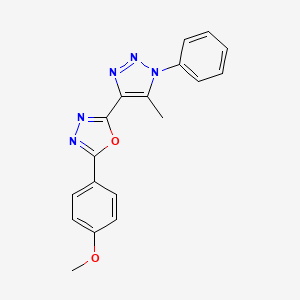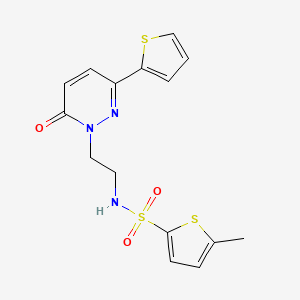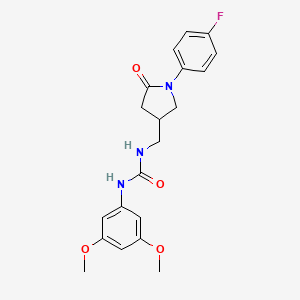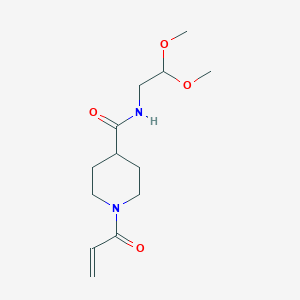![molecular formula C16H17F3N2OS B2598195 N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide CAS No. 1311808-99-7](/img/structure/B2598195.png)
N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Applications De Recherche Scientifique
Chemoselectivity in Thioacetalization
Research has shown that related compounds, such as 2‐[1,3]Dithian/dithiolan‐2‐ylidene‐3‐oxo‐butanamide, are used in thioacetalization reactions of aldehydes/ketones. This demonstrates their utility in synthesizing dithianes, which are important in various chemical syntheses (Liu et al., 2004).
Synthesis of Functionalized Cyclopropanes
N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide, a compound structurally similar to N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide, has been used in the synthesis of functionalized cyclopropanes. This showcases its role in the creation of cyclopropane derivatives with high stereoselectivity, essential in medicinal chemistry (Tanaka et al., 1987).
Inhibition of Urease Enzyme
Another study involved synthesizing novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which were potent inhibitors of the urease enzyme. This indicates the potential of these compounds in therapeutic applications, especially in the development of drugs targeting urease-related conditions (Nazir et al., 2018).
Dipeptidyl Peptidase IV Inhibitors
In the realm of diabetes research, 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides have been investigated as dipeptidyl peptidase IV (DPP-4) inhibitors. These compounds, including derivatives with the trifluoromethylphenyl group, have shown potential in reducing blood glucose levels, highlighting their significance in diabetes treatment (Nitta et al., 2012).
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2OS/c1-11(12-2-4-13(5-3-12)16(17,18)19)8-14(22)21-15(9-20)6-7-23-10-15/h2-5,11H,6-8,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUPGVQISZGWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1(CCSC1)C#N)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine](/img/structure/B2598113.png)
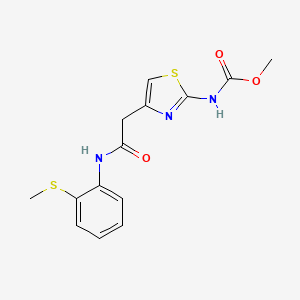
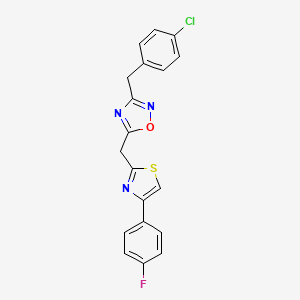
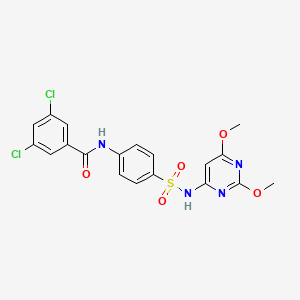
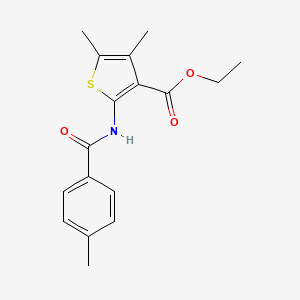
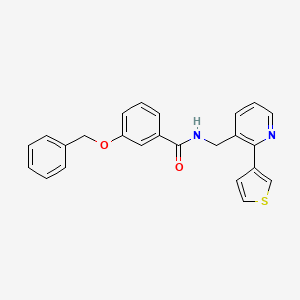
![{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2598124.png)
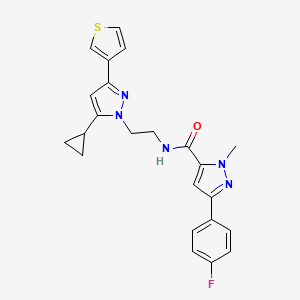
![2-[(2-cyanophenyl)sulfanyl]-N-methylbenzenecarboxamide](/img/structure/B2598126.png)
![1-[(5-Methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2598128.png)
